Mequitamium Iodide

Description

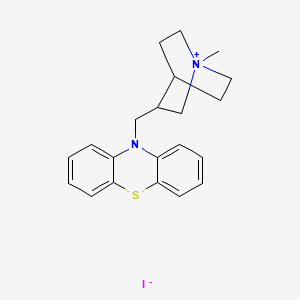

Structure

3D Structure of Parent

Properties

CAS No. |

101396-42-3 |

|---|---|

Molecular Formula |

C21H25IN2S |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

10-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine iodide |

InChI |

InChI=1S/C21H25N2S.HI/c1-23-12-10-16(11-13-23)17(15-23)14-22-18-6-2-4-8-20(18)24-21-9-5-3-7-19(21)22;/h2-9,16-17H,10-15H2,1H3;1H/q+1;/p-1 |

InChI Key |

SWVANDLDSRKJFI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]12CCC(CC1)C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Azoniabicyclo(2.2.2)octane, 1-methyl-3-(10H-phenothiazin-10-ylmethyl)-, iodide 3-(10-H-phenothiazinylmethyl)-1-methyl-1-azabicyclo(2.2.2)octane d-Meq cpd LG 30435 LG-30435 mequitaminum iodide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Mequitamium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Mequitamium Iodide, a quaternary ammonium compound with significant pharmacological activity. The information presented herein is intended to support research, drug development, and formulation activities by providing key data and experimental context.

Chemical Identity and Structure

This compound, with the systematic name (±)-1-Methyl-3-(phenothiazin-10-ylmethyl)quinuclidinium iodide, is a synthetic compound belonging to the phenothiazine class.[1] Its chemical structure consists of a tricyclic phenothiazine core linked to a quinuclidine ring system, with a permanently charged quaternary ammonium group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of appropriate formulation and delivery strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅IN₂S | [2] |

| Molecular Weight | 464.41 g/mol | [1] |

| Melting Point | Not explicitly reported. Determined by capillary method. | |

| Solubility | Soluble in DMSO. As a quaternary ammonium salt, high water solubility is expected. | [3] |

| pKa | As a quaternary ammonium compound with a permanent positive charge on the nitrogen, the concept of pKa for this functional group is not applicable. | |

| LogP (Octanol-Water Partition Coefficient) | Estimated range of 1-3. | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[5][6]

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of this compound in water.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of this compound, a measure of its lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in the aqueous phase.

-

The two phases are mixed in a sealed vessel and agitated until partitioning equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC).[8][9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.[10]

Experimental Workflow for LogP Determination

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C21H25IN2S | CID 72028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 101396-42-3 | >98% [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. path.web.ua.pt [path.web.ua.pt]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. acdlabs.com [acdlabs.com]

Mequitamium Iodide's Mechanism of Action on H1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of mequitamium iodide, with a primary focus on its interaction with the histamine H1 receptor. This compound, the quaternary ammonium salt of mequitazine, is a first-generation antihistamine. Its therapeutic effects are primarily mediated through its active moiety, mequitazine, which acts as a potent antagonist and inverse agonist at the H1 receptor.[1][2] This document delves into the molecular interactions, signaling pathways, and experimental methodologies used to characterize this interaction.

Core Mechanism of Action: Competitive Antagonism and Inverse Agonism

Mequitazine, the active component of this compound, functions as a competitive antagonist at the histamine H1 receptor.[2][3] This means it binds to the same site on the receptor as histamine but does not activate it, thereby blocking histamine-induced signaling.[2][3] This action prevents the downstream effects of histamine, such as allergic inflammation, vasodilation, and smooth muscle contraction.

Furthermore, like many other first-generation and second-generation H1 antihistamines, mequitazine is also recognized as an inverse agonist. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an agonist like histamine. Inverse agonists not only block the action of agonists but also reduce this basal level of receptor activity. This property may contribute significantly to the therapeutic efficacy of mequitazine by further suppressing pro-inflammatory signaling pathways.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist such as histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators. Mequitazine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine and reduces its basal activity.

Quantitative Data

Specific quantitative binding data for this compound or mequitazine at the H1 receptor is not extensively reported in publicly available literature. However, it is established that mequitazine possesses high affinity for H1 receptors. Additionally, some first-generation H1-receptor antagonists, including mequitazine, have been shown to have a high affinity for muscarinic receptors, with a reported Ki value of 5.0-38 nM for mequitazine at these receptors.[4] This cross-reactivity is a known characteristic of many first-generation antihistamines and contributes to their anticholinergic side effects.

| Ligand | Receptor | Parameter | Value | Reference |

| Mequitazine | Muscarinic Receptors | Ki | 5.0 - 38 nM | [4] |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of compounds like mequitazine with the H1 receptor.

Radioligand Binding Assay for H1 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the affinity of mequitazine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

[3H]mepyramine (radioligand)

-

Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293T cells)

-

Test compound (mequitazine)

-

Incubation buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like mianserin)

Protocol:

-

Prepare serial dilutions of the test compound (mequitazine).

-

In a 96-well plate, add the cell membrane preparation, [3H]mepyramine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 37°C).[5]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to determine the effect of a compound on H1 receptor signaling, including its potential inverse agonist activity.

Objective: To measure the accumulation of inositol phosphates in response to H1 receptor modulation by mequitazine.

Materials:

-

Cells expressing the human H1 receptor (e.g., HeLa or CHO cells)

-

[3H]myo-inositol

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS containing LiCl)

-

Test compound (mequitazine)

-

Histamine (agonist)

-

Lysis buffer (e.g., perchloric acid or formic acid)

-

Anion exchange chromatography columns

-

Elution buffers of increasing formic acid concentrations

-

Scintillation fluid and counter

Protocol:

-

Seed cells in multi-well plates and grow to confluence.

-

Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation) and the test compound (mequitazine) at various concentrations.

-

To measure antagonist activity, stimulate the cells with a submaximal concentration of histamine in the presence of the test compound.

-

To measure inverse agonist activity, incubate the cells with the test compound alone and compare the IP accumulation to the basal (unstimulated) level.

-

Terminate the reaction by adding lysis buffer.

-

Neutralize the cell lysates and apply them to anion exchange columns.

-

Wash the columns and then elute the inositol phosphates with elution buffers.

-

Collect the eluates in scintillation vials, add scintillation fluid, and quantify the radioactivity.

-

Plot the amount of [3H]inositol phosphates accumulated against the concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists).

Conclusion

This compound, through its active form mequitazine, exerts its therapeutic effects by acting as a potent competitive antagonist and inverse agonist at the histamine H1 receptor. This dual mechanism effectively blocks histamine-induced allergic and inflammatory responses and reduces the basal activity of the receptor. The characterization of its interaction with the H1 receptor relies on established in vitro methodologies such as radioligand binding assays and functional assays measuring second messenger accumulation. A thorough understanding of these mechanisms and experimental approaches is crucial for the continued development and optimization of antihistaminic drugs.

References

Mequitamium Iodide: A Technical Guide to its Action as a Competitive Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mequitamium iodide, a quaternary ammonium phenothiazine derivative, is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of its core mechanism of action as a competitive muscarinic antagonist. It summarizes the available quantitative binding data, details the experimental protocols for characterizing its interaction with mAChRs, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor-targeted therapeutics.

Introduction

This compound is the quaternary ammonium salt of mequitazine, a second-generation antihistamine with known anticholinergic properties. Its pharmacological activity is primarily attributed to its ability to block the effects of acetylcholine at muscarinic receptors. This competitive antagonism underlies its therapeutic applications and side-effect profile. Understanding the specifics of its interaction with the five muscarinic receptor subtypes (M1-M5) is crucial for its targeted development and clinical use.

Mechanism of Action: Competitive Muscarinic Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascades. The interaction of this compound with muscarinic receptors in rat cerebral cortex and lung parenchyma has been shown to be competitive through saturation studies.[1]

Signaling Pathways Affected

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways based on the G-protein they couple to. This compound, by blocking these receptors, inhibits their downstream signaling.

-

Gq/11 Pathway (M1, M3, M5 receptors): These receptors, upon activation by acetylcholine, stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway (M2, M4 receptors): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels.

The following diagram illustrates the competitive antagonism of this compound at a Gq/11-coupled muscarinic receptor.

Competitive antagonism at a Gq/11-coupled muscarinic receptor.

Quantitative Data: Binding Affinity

In vitro binding experiments have been conducted to determine the affinity of this compound for muscarinic receptors. The available data indicates a high affinity but a lack of significant selectivity across the different subtypes.

| Compound | Receptor Target | Test System | Ki (nM) | Reference |

| This compound | Muscarinic Acetylcholine Receptors | Various tissue homogenates | 12-77 | [1] |

| This compound | Histamine H1 Receptors | Rat brain membranes | 9 | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize competitive muscarinic antagonists like this compound.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity (Ki) of a compound for a receptor. A competitive binding assay is used to determine the Ki of a non-radiolabeled ligand (like this compound).

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

-

A non-selective muscarinic antagonist radioligand with high affinity, such as [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound solution of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and a range of concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist like atropine).

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a competitive radioligand binding assay.

Workflow for a competitive radioligand binding assay.

Functional Assays (Schild Analysis)

Functional assays measure the ability of an antagonist to inhibit the response of a receptor to an agonist. A Schild analysis can be used to determine if the antagonism is competitive and to calculate the pA2 value, which is a measure of the antagonist's affinity.

Objective: To determine the pA2 value of this compound and confirm its competitive mechanism of action at a specific muscarinic receptor subtype.

Example: Calcium Mobilization Assay for M3 Receptors

Materials:

-

A cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying fixed concentrations.

-

A fluorescence plate reader capable of measuring intracellular calcium changes.

Protocol:

-

Cell Preparation: Plate the M3-expressing cells in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Antagonist Pre-incubation: Pre-incubate the cells with different fixed concentrations of this compound for a set period.

-

Agonist Stimulation: Add increasing concentrations of the agonist (carbachol) to the wells and measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Data Analysis:

-

For each fixed concentration of this compound, generate a dose-response curve for the agonist.

-

Determine the EC50 of the agonist in the absence and presence of the antagonist.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

-

Create a Schild plot by plotting log(DR-1) against the logarithm of the antagonist concentration.

-

If the antagonism is competitive, the Schild plot should be linear with a slope of 1. The x-intercept of the regression line is the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a dose ratio of 2.

-

The logical relationship in a Schild analysis is depicted below.

Logical flow of a Schild analysis for determining competitive antagonism.

Conclusion

This compound is a high-affinity competitive antagonist of muscarinic acetylcholine receptors. While it demonstrates potent binding, current literature suggests a lack of significant selectivity among the five receptor subtypes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel muscarinic antagonists. A thorough understanding of the binding kinetics and functional antagonism at each muscarinic receptor subtype is imperative for the development of more selective and effective therapeutics with improved side-effect profiles. Further research is warranted to elucidate the precise affinity of this compound for each of the cloned human muscarinic receptor subtypes.

References

Unraveling the Muscarinic Antagonism of Mequitamium Iodide Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antimuscarinic activity of the stereoisomers of Mequitamium Iodide, a quaternary ammonium phenothiazine derivative. This document synthesizes the available scientific literature to present a detailed overview of its pharmacological properties, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Executive Summary

This compound is a potent antagonist of muscarinic acetylcholine receptors. It exists as a pair of enantiomers, (+)-(S)-Mequitamium Iodide and (-)-(R)-Mequitamium Iodide. A critical finding from the available literature is that both enantiomers exhibit equivalent antimuscarinic activity in in vitro functional assays.[1] This lack of stereoselectivity in its interaction with muscarinic receptors is a key characteristic of the compound. In contrast, its activity at histamine H1 receptors is stereoselective, with the (+)-(S)-enantiomer being tenfold more potent than the (-)-(R)-enantiomer.[1]

As a racemic mixture, this compound demonstrates high affinity for muscarinic receptors, although without significant selectivity for any of the known subtypes (M1-M5).[2] This guide will delve into the quantitative pharmacology of racemic this compound, the experimental protocols used to determine its activity, and the underlying cellular mechanisms of muscarinic receptor antagonism.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of racemic this compound at muscarinic and histamine H1 receptors as reported in the scientific literature.

Table 1: Muscarinic Receptor Binding Affinities of Racemic this compound [2]

| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) |

| Muscarinic (non-selective) | Various tissue homogenates | Not specified | 12-77 |

Note: The study by Subissi et al. (1991) did not observe clearcut selectivity for any of the known muscarinic receptor subtypes.[2]

Table 2: Histamine H1 Receptor Binding Affinity of Racemic this compound [2]

| Receptor | Tissue Source | Radioligand | Ki (nM) |

| Histamine H1 | Rat brain membranes | Not specified | 9 |

Table 3: Antimuscarinic and Antihistaminic Activity of this compound Enantiomers [1]

| Enantiomer | Antimuscarinic Activity | Antihistaminic Activity |

| (+)-(S)-Mequitamium Iodide | Equivalent to (-)-(R)-enantiomer | 10-fold more potent than (-)-(R)-enantiomer |

| (-)-(R)-Mequitamium Iodide | Equivalent to (+)-(S)-enantiomer | - |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Chiral Separation of Mequitazine

The enantiomers of this compound are prepared by the chiral chromatographic resolution of its precursor, mequitazine.[1]

-

Method: Preparative High-Performance Liquid Chromatography (HPLC)

-

Stationary Phase: A chiral stationary phase is used, though the specific column is not detailed in the available abstracts.

-

Mobile Phase: A suitable mobile phase is used to achieve separation of the enantiomers.

-

Post-Separation: The separated enantiomers of mequitazine are then quaternized with methyl iodide to yield the respective (+)-(S) and (-)-(R) enantiomers of this compound.

Radioligand Binding Assays

Binding affinities (Ki values) of this compound to muscarinic and histamine H1 receptors were determined using radioligand binding assays.[2]

-

Tissue Preparation: Homogenates of various tissues (e.g., rat brain membranes, and others for muscarinic receptors) are prepared.

-

Incubation: The tissue homogenates are incubated with a specific radioligand for the receptor of interest (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of the test compound (this compound).

-

Separation: After incubation, bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Functional Assay for Antimuscarinic Activity (Guinea Pig Trachea)

The antimuscarinic activity of the this compound enantiomers was assessed using an isolated guinea pig tracheal smooth muscle preparation.[1]

-

Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cut into rings, and the epithelium may be removed.

-

Organ Bath Setup: The tracheal rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in muscle tension.

-

Contraction Induction: A contractile agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

-

Antagonist Addition: Increasing concentrations of the this compound enantiomers are added to the bath to determine their ability to relax the pre-contracted tracheal rings.

-

Data Analysis: The results are typically expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist. The finding that the enantiomers have the "same antimuscarinic activity" indicates that their pA2 values were not significantly different.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows relevant to the assessment of this compound's antimuscarinic activity.

Figure 1: M3 Muscarinic Receptor Signaling Pathway in Smooth Muscle.

Figure 2: M2 Muscarinic Receptor Signaling Pathway in Cardiac Tissue.

Figure 3: Experimental Workflow for Stereoisomer Activity Assessment.

Conclusion

The stereoisomers of this compound, (+)-(S) and (-)-(R), exhibit a notable lack of stereoselectivity in their antimuscarinic activity, as demonstrated in in vitro functional assays on guinea pig trachea.[1] Both enantiomers are equally potent in antagonizing muscarinic receptor-mediated smooth muscle contraction. The racemic mixture of this compound is a high-affinity, non-subtype-selective muscarinic receptor antagonist.[2] This profile, combined with its stereoselective antihistaminic properties, underscores the complex pharmacology of this compound. Further research, particularly studies reporting detailed binding affinities (Ki) and functional potencies (pA2) for the individual enantiomers across all muscarinic receptor subtypes, would provide a more complete understanding of its structure-activity relationship.

References

Mequitamium Iodide for studying G-protein coupled receptor signaling

An In-depth Technical Guide on Mequitamium Iodide for Studying G-Protein Coupled Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium phenothiazine derivative, and its application in the study of G-protein coupled receptor (GPCR) signaling. This document outlines its known molecular targets, binding affinities, and the experimental protocols utilized to characterize its interactions with GPCRs.

Introduction

This compound is a pharmacological tool primarily recognized for its potent interaction with muscarinic acetylcholine receptors (mAChRs) and histamine H1 receptors, both of which are members of the GPCR superfamily.[1] Its chemical structure, featuring a phenothiazine core, contributes to its high affinity for these receptors. Understanding the pharmacology of this compound is crucial for its use as a research tool to probe the physiological and pathological roles of muscarinic and histaminergic signaling pathways.

Molecular Targets and Binding Affinity

This compound exhibits high affinity for both histamine H1 and muscarinic acetylcholine receptors. The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. Lower Ki values indicate higher binding affinity.

Studies have shown that this compound acts as a competitive antagonist at muscarinic receptors.[1] Furthermore, its enantiomers display stereoselective activity, with the (+)-(S)-enantiomer being a significantly more potent histamine H1 antagonist than the (-)-(R)-enantiomer, while both enantiomers exhibit similar antimuscarinic activity.[2]

Table 1: Binding Affinity of this compound for GPCRs

| Receptor Target | Tissue/System | Inhibition Constant (Ki) | Reference |

| Histamine H1 Receptor | Rat Brain Membranes | 9 nM | [1] |

| Muscarinic Acetylcholine Receptors | Various Tissue Homogenates | 12-77 nM | [1] |

Signaling Pathways and Mechanism of Action

As a competitive antagonist, this compound binds to the same site on the receptor as the endogenous agonist (orthosteric site) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling cascades.

Histamine H1 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Muscarinic receptors have a more diverse coupling profile, with M1, M3, and M5 subtypes also coupling to Gq/11, while M2 and M4 subtypes couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

Figure 1: this compound's antagonistic action on H1 and M2/M4 receptor signaling pathways.

Experimental Protocols

Characterizing the interaction of this compound with its target GPCRs involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.

Objective: To measure the displacement of a known radiolabeled ligand from the receptor by this compound.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from rat brain for H1 receptors or various tissues for muscarinic receptors).

-

Radiolabeled ligand (e.g., [³H]pyrilamine for H1 receptors, [³H]quinuclidinyl benzilate for muscarinic receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Figure 2: Workflow for a radioligand competition binding assay.

Functional Assays

1. Intracellular Calcium Mobilization Assay (for Gq-coupled receptors like H1 and M1/M3/M5):

Objective: To measure changes in intracellular calcium concentration in response to agonist stimulation in the presence and absence of this compound.

Materials:

-

Cells expressing the receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Agonist (e.g., histamine for H1R, acetylcholine for mAChRs).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound and pre-incubate with the cells.

-

Prepare the agonist at a fixed concentration (e.g., EC80).

-

Place the plate in the fluorometric reader and measure the baseline fluorescence.

-

Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.

-

Analyze the data by calculating the peak fluorescence response or the area under the curve.

-

To determine the IC50 of this compound, plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

Figure 3: Workflow for an intracellular calcium mobilization assay.

2. cAMP Accumulation Assay (for Gi-coupled receptors like M2/M4):

Objective: To measure the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels upon agonist stimulation, and its reversal by this compound.

Materials:

-

Cells expressing the receptor of interest.

-

Agonist (e.g., acetylcholine for M2/M4 receptors).

-

Adenylyl cyclase activator (e.g., forskolin).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

-

Seed cells in a 96-well plate.

-

Pre-incubate cells with varying concentrations of this compound.

-

Add the agonist and forskolin to stimulate and potentiate cAMP production, respectively.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

To determine the IC50, plot the percentage of inhibition of the agonist-induced decrease in cAMP against the logarithm of the this compound concentration.

Schild Analysis

A Schild analysis is performed to determine the potency (pA2 value) of a competitive antagonist and to confirm its mechanism of action.

Objective: To determine the pA2 value of this compound.

Protocol:

-

Perform a functional assay (e.g., muscle contraction, calcium mobilization) to generate a concentration-response curve for an agonist in the absence of this compound.

-

Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.

-

Calculate the dose ratio (DR) for each concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1.

-

The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Figure 4: Logical workflow for performing a Schild analysis.

Potential for Inverse Agonism and Allosteric Modulation

While this compound is classified as a competitive antagonist, it is important for researchers to consider the possibilities of inverse agonism and allosteric modulation, which are common phenomena in GPCR pharmacology.

-

Inverse Agonism: Some antagonists can reduce the basal or constitutive activity of a receptor that is active even in the absence of an agonist. There is currently no publicly available evidence to suggest that this compound acts as an inverse agonist.

-

Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is different from the orthosteric site, thereby altering the affinity and/or efficacy of the endogenous agonist. There is no evidence to date to indicate that this compound functions as an allosteric modulator.

Figure 5: Conceptual difference between agonists, competitive antagonists, and inverse agonists.

Safety Information

General Hazards of Methyl Iodide (for informational purposes only):

-

Acute toxicity: Toxic if swallowed, in contact with skin, or if inhaled.

-

Skin corrosion/irritation: Causes skin irritation.

-

Serious eye damage/eye irritation: Causes serious eye irritation.

-

Carcinogenicity: Suspected of causing cancer.

-

Specific target organ toxicity (single exposure): May cause respiratory irritation.

Conclusion

This compound is a valuable research tool for studying GPCR signaling, specifically at histamine H1 and muscarinic acetylcholine receptors where it acts as a high-affinity competitive antagonist. This guide provides a framework for its use in in vitro pharmacological studies. It is important to note the lack of publicly available data on its functional potency (pA2, IC50/EC50 values from functional assays), its potential for inverse agonism or allosteric modulation, and a specific safety profile. Further research is warranted to fully elucidate the pharmacological profile of this compound and expand its utility in GPCR research.

References

Navigating the Stability of Mequitamium Iodide in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of Mequitamium Iodide in aqueous solutions. This compound, a quaternary ammonium compound derived from the phenothiazine class of drugs, is noted for its therapeutic potential. However, its stability in aqueous formulations is a critical parameter for ensuring efficacy and safety. This document synthesizes available data on its degradation pathways, kinetics, and the influence of environmental factors, offering detailed experimental protocols for its stability assessment.

Core Concepts in this compound Stability

This compound's structure, featuring a phenothiazine ring system and a quaternary ammonium group, dictates its chemical reactivity and degradation profile in aqueous media. The primary degradation pathways anticipated for this compound include photodegradation and hydrolysis. The phenothiazine nucleus is known to be susceptible to oxidation, particularly photo-oxidation, leading to the formation of the corresponding sulfoxide. The quaternary ammonium group is generally stable, but the overall molecular structure can be influenced by pH and temperature.

Quantitative Stability Data

While specific long-term stability data for this compound in aqueous solution is not extensively published, the following tables summarize expected stability trends based on the behavior of structurally related phenothiazine derivatives and quaternary ammonium compounds. These tables provide a framework for understanding the potential degradation kinetics under various stress conditions.

Table 1: Hypothetical Degradation Kinetics of this compound in Aqueous Solution under Different pH Conditions at 25°C

| pH | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Primary Degradation Product |

| 3.0 (Acidic) | 0.005 | 138.6 | Mequitamium Sulfoxide |

| 7.0 (Neutral) | 0.002 | 346.5 | Mequitamium Sulfoxide |

| 9.0 (Alkaline) | 0.008 | 86.6 | Mequitamium Sulfoxide |

Table 2: Hypothetical Thermal Degradation of this compound in Aqueous Solution (pH 7.0)

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |

| 4 | < 0.0001 | > 6931 |

| 25 | 0.002 | 346.5 |

| 40 | 0.015 | 46.2 |

Table 3: Hypothetical Photodegradation of this compound in Aqueous Solution (pH 7.0) under ICH Q1B Conditions

| Light Source | Exposure | % Degradation |

| Cool White Fluorescent Lamp | 1.2 million lux hours | 15% |

| Near UV Lamp | 200 watt hours/m² | 25% |

Degradation Pathways and Mechanisms

The primary anticipated degradation pathway for this compound in aqueous solution is the oxidation of the sulfur atom in the phenothiazine ring to form Mequitamium Sulfoxide. This oxidation can be induced by light (photodegradation) or the presence of oxidizing agents.

Caption: Primary degradation pathway of this compound.

Experimental Protocols

This section details the methodologies for conducting comprehensive stability studies on this compound in aqueous solution.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a gradient elution mode.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols:

-

Acid Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M HCl is heated at 60°C for 24 hours.

-

Base Hydrolysis: A solution of this compound (1 mg/mL) in 0.1 M NaOH is heated at 60°C for 24 hours.

-

Oxidative Degradation: A solution of this compound (1 mg/mL) in 3% hydrogen peroxide is stored at room temperature for 24 hours.

-

Thermal Degradation: A solid sample of this compound and a solution (1 mg/mL) are stored at 60°C in the dark for 7 days.

-

Photostability Testing: Solutions of this compound are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Long-Term Stability Study

To establish the shelf-life, long-term stability studies should be conducted under ICH recommended storage conditions.

Protocol for Long-Term Stability Study:

-

Sample Preparation: Prepare aqueous solutions of this compound at the intended concentration and package in the proposed container-closure system.

-

Storage Conditions: Store samples at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

-

Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for appearance, pH, assay of this compound, and quantification of degradation products using the validated stability-indicating HPLC method.

Logical Flow for Stability Assessment:

Methodological & Application

Application Note: Chiral Chromatographic Resolution of Mequitazium Iodide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the chiral chromatographic resolution of Mequitazium Iodide enantiomers. Mequitazium Iodide, an antihistamine with bronchodilatory activity, possesses a chiral center, making the separation and analysis of its enantiomers crucial for pharmaceutical development and quality control.[1] This application note provides a proposed High-Performance Liquid Chromatography (HPLC) method, including instrument conditions, mobile phase preparation, and sample handling. While a specific validated method for Mequitazium Iodide was not found in the public domain, the described protocol is based on established principles of chiral chromatography for analogous pharmaceutical compounds.[2][3]

Introduction

Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4][5] The separation of enantiomers is, therefore, essential for the development of safe and effective drugs.[2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.[6][7][8] This protocol details a proposed method for the chiral resolution of Mequitazium Iodide enantiomers using a polysaccharide-based CSP, which is known for its broad applicability in separating a wide range of chiral compounds.[3]

Chemical Structure of Mequitazium Iodide

Mequitazium Iodide is a quaternary ammonium compound with the following chemical structure:

The chirality of the Mequitazium cation arises from the stereocenter at the quinuclidine ring.

Proposed Experimental Protocol

This protocol is a guideline and may require optimization for specific instrumentation and laboratory conditions.

1. Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK® IA (or a similar amylose-based CSP).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

-

HPLC grade solvents: n-Hexane, Ethanol, Isopropyl Alcohol (IPA), Diethylamine (DEA).

-

Mequitazium Iodide reference standard.

2. Chromatographic Conditions

| Parameter | Proposed Value |

| Column | CHIRALPAK® IA, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Isopropyl Alcohol / Diethylamine (80:10:10:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation:

-

Carefully measure 800 mL of n-Hexane, 100 mL of Ethanol, and 100 mL of Isopropyl Alcohol into a suitable container.

-

Add 1.0 mL of Diethylamine to the mixture.

-

Mix thoroughly and degas the mobile phase before use.

-

-

Sample Preparation:

-

Accurately weigh 1 mg of Mequitazium Iodide reference standard.

-

Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

4. Experimental Workflow

Caption: Experimental workflow for the chiral separation of Mequitazium Iodide.

Illustrative Data

The following table presents hypothetical but realistic data for a successful chiral separation of Mequitazium Iodide enantiomers based on the proposed protocol. This data is for illustrative purposes only.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 12.5 | 15.8 |

| Peak Area | 501234 | 498765 |

| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |

| Tailing Factor | 1.1 | 1.2 |

Logical Relationship of Chiral Separation

References

- 1. Mequitazium | 101396-42-3 [chemicalbook.com]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 7. Enantiomers and Their Resolution [mdpi.com]

- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 9. Mequitamium Iodide | C21H25IN2S | CID 72028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. parchem.com [parchem.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Mequitamium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a pharmaceutical agent with a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) inhibitor.[1][2] This unique profile suggests its potential therapeutic utility in allergic and inflammatory conditions where both histamine and PAF play significant roles. The (+)-(S)-enantiomer of this compound has been shown to be a more potent histamine antagonist than its (-)-(R)-enantiomer.[1][2] These application notes provide detailed protocols for establishing robust in vitro models to assess the efficacy of this compound in a controlled laboratory setting. The following assays are designed to quantify its receptor binding affinity, its ability to inhibit mast cell degranulation, and its impact on inflammatory cytokine release.

Key Experimental Assays

To comprehensively evaluate the in vitro efficacy of this compound, a panel of assays targeting its known mechanisms of action is recommended. These include:

-

Receptor Binding Assays: To determine the binding affinity of this compound to the human histamine H1 receptor and the human PAF receptor.

-

Mast Cell Degranulation Assay: To assess the ability of this compound to inhibit the release of allergic mediators from mast cells.

-

Cytokine Release Assays: To measure the effect of this compound on the production of pro-inflammatory cytokines.

-

Cell Viability Assay: To evaluate the potential cytotoxicity of this compound.

Data Presentation

The quantitative data generated from these assays should be summarized in the following tables for clear interpretation and comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | This compound IC₅₀ (nM) | This compound Kᵢ (nM) |

| Histamine H1 Receptor | [³H]-Mepyramine | ||

| PAF Receptor | [³H]-WEB 2086 |

Table 2: Inhibition of Mast Cell Degranulation by this compound

| Cell Line | Stimulant | This compound IC₅₀ (µM) for β-hexosaminidase release |

| LAD2 | IgE/Anti-IgE | |

| HMC-1 | Compound 48/80 |

Table 3: Effect of this compound on Cytokine Release

| Cell Line | Stimulant | Cytokine | This compound IC₅₀ (µM) |

| LAD2 | IgE/Anti-IgE | IL-6 | |

| LAD2 | IgE/Anti-IgE | IL-8 | |

| LAD2 | IgE/Anti-IgE | TNF-α |

Table 4: Cytotoxicity of this compound

| Cell Line | This compound CC₅₀ (µM) |

| LAD2 | |

| HMC-1 | |

| HEK293 |

Experimental Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

[³H]-Mepyramine (radioligand).

-

This compound.

-

Pyrilamine (reference compound).

-

Binding buffer (50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare membranes from HEK293-H1R cells.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound or Pyrilamine, and 25 µL of [³H]-Mepyramine (final concentration ~1-5 nM).

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

-

Incubate for 60 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[3]

PAF Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human PAF receptor.

Materials:

-

CHO cells stably expressing the human PAF receptor (CHO.1F8).[4]

-

[³H]-WEB 2086 (radioligand antagonist).

-

This compound.

-

Unlabeled WEB 2086 (reference compound).

-

Binding buffer (10 mM Tris-HCl, 0.9% NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.25% BSA, pH 7.2).

-

Wash buffer (ice-cold binding buffer without BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare membranes from CHO.1F8 cells.[4]

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of this compound or unlabeled WEB 2086, and 25 µL of [³H]-WEB 2086 (final concentration ~10-15 nM).[4]

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension.

-

Incubate for 30 minutes at 25°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

Determine the IC₅₀ and Kᵢ values for this compound.

Mast Cell Degranulation Assay (β-hexosaminidase Release)

Objective: To assess the inhibitory effect of this compound on mast cell degranulation.

Materials:

-

Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, 0.05% BSA, pH 7.4).

-

Human IgE and anti-IgE antibody (for LAD2 cells).

-

Compound 48/80 (for HMC-1 cells).

-

This compound.

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate).

-

Stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).

-

96-well plate reader.

Protocol:

-

Seed mast cells (5 x 10⁴ cells/well) in a 96-well plate. For LAD2 cells, sensitize with human IgE (1 µg/mL) for 24 hours prior to the assay.[7][8]

-

Wash the cells with Tyrode's buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Induce degranulation by adding anti-IgE (for LAD2) or Compound 48/80 (for HMC-1) and incubate for 30 minutes at 37°C.[9]

-

Centrifuge the plate and collect the supernatant.

-

To measure β-hexosaminidase release, incubate the supernatant with the substrate solution for 60 minutes at 37°C.

-

Stop the reaction with the stop buffer and measure the absorbance at 405 nm.

-

Calculate the percentage of inhibition of degranulation for each concentration of this compound and determine the IC₅₀ value.

Cytokine Release Assays (ELISA)

Objective: To quantify the effect of this compound on the release of IL-6, IL-8, and TNF-α.

Materials:

-

LAD2 human mast cell line.

-

RPMI 1640 medium supplemented with 10% FBS.

-

Human IgE and anti-IgE antibody.

-

This compound.

-

Human IL-6, IL-8, and TNF-α ELISA kits.

-

96-well plate reader.

Protocol:

-

Seed LAD2 cells (1 x 10⁵ cells/well) in a 24-well plate and sensitize with human IgE (1 µg/mL) for 24 hours.

-

Wash the cells and pre-incubate with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with anti-IgE and incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of IL-6, IL-8, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[10][11][12][13]

-

Determine the IC₅₀ values for the inhibition of each cytokine release.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

-

LAD2, HMC-1, and HEK293 cell lines.

-

Complete culture medium for each cell line.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15][16]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS).[15]

-

96-well plate reader.

Protocol:

-

Seed cells (1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight (for adherent cells).

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][17]

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the CC₅₀ (50% cytotoxic concentration) value.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

Platelet-Activating Factor (PAF) Receptor Signaling Pathway

Caption: PAF Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for In Vitro Efficacy and Safety Profiling of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Absolute configuration and biological activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A radioreceptor binding assay for platelet-activating factor (PAF) using membranes from CHO cells expressing human PAF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Human Mast Cell Line HMC1 Expresses Functional Mas-Related G-Protein Coupled Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]

- 9. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Cytokine (IL-8, IL-6, TNF-alpha) and soluble TNF receptor-I release from human peripheral blood mononuclear cells after respiratory syncytial virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokine (IL-8, IL-6, TNF-alpha) and soluble TNF receptor-I release from human peripheral blood mononuclear cells after respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Airway Smooth Muscle Relaxation with Mequitamium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Mequitamium Iodide in the investigation of airway smooth muscle (ASM) relaxation. This compound is a potent antagonist with high affinity for both histamine H1 and muscarinic acetylcholine receptors (mAChRs).[1] Its dual-action mechanism makes it a compound of significant interest for research in asthma and other obstructive airway diseases.[2][3] These notes will cover its mechanism of action, key quantitative data, and a comprehensive protocol for assessing its relaxant effects on pre-contracted airway tissues in vitro.

Mechanism of Action: Dual Receptor Antagonism

The contraction of airway smooth muscle is a primary contributor to the narrowing of airways seen in asthma and COPD.[3][4] A key signaling pathway mediating this contraction is initiated by the neurotransmitter acetylcholine (ACh), which is released from parasympathetic nerves.[5][6] ACh binds to M3 muscarinic receptors on the surface of ASM cells, which are Gq protein-coupled receptors.[5][7] This binding activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[8] The subsequent increase in cytosolic Ca²⁺ activates calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and resulting in muscle contraction and bronchoconstriction.[8][9]

This compound functions as a competitive antagonist at these M3 muscarinic receptors.[1][2][6] By blocking the binding of ACh, it directly inhibits this contractile signaling cascade, thereby promoting airway smooth muscle relaxation and preventing bronchoconstriction.[10] Additionally, its potent antagonism of histamine H1 receptors provides a secondary mechanism to counteract histamine-induced bronchoconstriction, a key factor in allergic asthma.[1]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 3. Airway smooth muscle in the pathophysiology and treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muscarinic Receptor Agonists and Antagonists [mdpi.com]

Application Notes and Protocols for In Vivo Experimental Design with Mequitamium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a quaternary ammonium phenothiazine derivative that acts as a potent antagonist of both the platelet-activating factor (PAF) receptor and the histamine H1 receptor. This dual activity suggests its potential therapeutic application in a variety of inflammatory and allergic conditions, including asthma, allergic rhinitis, and thrombotic disorders. These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols provided are based on established models for assessing PAF and histamine-mediated pathologies.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of PAF and histamine to their respective receptors.

-

Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis. By blocking the PAF receptor, this compound can inhibit these processes.

-

Histamine H1 Receptor Antagonism: Histamine, a key mediator in allergic reactions, binds to H1 receptors to cause vasodilation, increased vascular permeability, and smooth muscle contraction. This compound's antagonism of the H1 receptor helps to mitigate these allergic symptoms.

Data Presentation

The following tables summarize quantitative data from in vivo studies with Mequitazine, the parent compound of this compound. This data can serve as a starting point for dose-range finding studies with this compound. It is crucial to perform dose-response studies for this compound to establish its specific potency and therapeutic window.

Table 1: In Vivo Efficacy of Mequitazine in a Rat Model of Passive Cutaneous Anaphylaxis (PCA)

| Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference |

| Rat | Oral (p.o.) | 2 | Dose-dependent inhibition of 48-hr PCA | [1] |

| Rat | Oral (p.o.) | 5 | Significant inhibition of 48-hr PCA | [1] |

Table 2: In Vivo Efficacy of Mequitazine in a Guinea Pig Model of Experimental Asthma

| Animal Model | Administration Route | Dose (mg/kg) | Effect | Reference |

| Guinea Pig | Oral (p.o.) | 2 | Slight inhibition of antigen-induced asthma | [1] |

| Guinea Pig | Oral (p.o.) | 5 | Fair inhibition of antigen-induced and aerosolized antigen-induced asthma | [1] |

Table 3: Subacute Toxicity of Mequitazine in Beagle Dogs (14-week study)

| Animal Model | Administration Route | Dose (mg/kg/day) | Observed Effects | Reference |

| Beagle Dog | Oral (p.o.) | 1 | No significant adverse effects observed | [2] |

| Beagle Dog | Oral (p.o.) | 5 | Vomiting, mydriasis, loss of appetite (symptoms reduced after 1-2 weeks) | [2] |

| Beagle Dog | Oral (p.o.) | 25 | Transient decrease in body weight, somnolence, extrapyramidal reactions in one female | [2] |

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

This model assesses the ability of this compound to inhibit IgE-mediated allergic reactions in the skin.

Materials:

-

Male Wistar rats (200-250 g)

-

Anti-dinitrophenyl (DNP)-IgE antibody

-

DNP-human serum albumin (HSA) antigen

-

Evans blue dye

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Saline solution

-

Calipers or digital micrometer

Procedure:

-

Sensitization: Anesthetize the rats and shave the dorsal skin. Intradermally inject 50 µL of anti-DNP-IgE antibody solution into two marked sites on the back of each rat.

-

Drug Administration: 46 hours after sensitization, administer this compound or vehicle orally to the rats. A typical dose range to start with, based on Mequitazine data, would be 1-10 mg/kg.[1]

-

Antigen Challenge: 2 hours after drug administration (48 hours post-sensitization), intravenously inject a solution of DNP-HSA (e.g., 1 mg/mL) mixed with Evans blue dye (e.g., 0.5%) into the tail vein.

-

Evaluation: 30 minutes after the antigen challenge, euthanize the animals and carefully dissect the skin at the injection sites. Measure the diameter of the blue spot (extravasated dye) at each injection site. The area of the blue spot is proportional to the intensity of the anaphylactic reaction.

-

Data Analysis: Calculate the mean area of the blue spots for each treatment group. Determine the percentage inhibition of the PCA reaction by this compound compared to the vehicle control group.

Protocol 2: Experimental Asthma in Guinea Pigs

This model evaluates the effect of this compound on airway bronchoconstriction.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Ovalbumin (OVA) - sensitizing agent and antigen

-

Aluminum hydroxide (adjuvant)

-

This compound

-

Vehicle

-

Whole-body plethysmograph to measure airway resistance

Procedure:

-

Sensitization: Sensitize the guinea pigs by intraperitoneal injection of OVA (e.g., 100 µg) emulsified in aluminum hydroxide on days 0 and 7.

-

Drug Administration: On day 21, administer this compound or vehicle orally. Based on Mequitazine data, a starting dose of 5 mg/kg can be used.[1]

-

Antigen Challenge: 1 hour after drug administration, place the guinea pigs in a whole-body plethysmograph and expose them to an aerosol of OVA (e.g., 1% in saline) for a defined period (e.g., 5 minutes).

-

Measurement of Bronchoconstriction: Record airway resistance and dynamic compliance continuously before, during, and after the OVA challenge.

-

Data Analysis: Calculate the peak increase in airway resistance and the maximum decrease in dynamic compliance for each animal. Compare the mean responses between the this compound-treated group and the vehicle control group to determine the protective effect of the compound.

Protocol 3: In Vivo Platelet Aggregation Assay

This assay assesses the anti-platelet activity of this compound.

Materials:

-

Male rabbits or rats

-

Platelet-activating factor (PAF)

-

This compound

-

Vehicle

-

Anesthetic

-

Platelet aggregometer

-

Citrated saline

Procedure:

-

Animal Preparation: Anesthetize the animal and cannulate the carotid artery for blood collection and the jugular vein for drug and agonist administration.

-

Baseline Platelet Aggregation: Collect a baseline blood sample into a tube containing sodium citrate. Prepare platelet-rich plasma (PRP) by centrifugation. Measure baseline platelet aggregation in response to a submaximal concentration of PAF using a platelet aggregometer.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Post-treatment Platelet Aggregation: At various time points after drug administration (e.g., 15, 30, 60 minutes), collect blood samples and measure PAF-induced platelet aggregation in PRP.

-

Data Analysis: Calculate the percentage inhibition of platelet aggregation at each time point compared to the baseline measurement. This will provide information on the onset and duration of the anti-platelet effect of this compound.

Mandatory Visualizations

Caption: this compound inhibits the PAF signaling pathway.

Caption: this compound blocks the Histamine H1 receptor pathway.

Caption: A generalized workflow for in vivo studies.

References

Application Notes and Protocols for Optimizing Mequitamium Iodide Concentration in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mequitamium Iodide is a phenothiazine derivative with known antihistaminic, antimuscarinic, and platelet-activating factor (PAF) inhibitory activities.[1][2] Its potential applications in cell culture experiments are of growing interest due to its diverse biological effects. As a PAF inhibitor, this compound may influence inflammatory and immune responses, while its phenothiazine structure suggests possible cytotoxic effects on cancer cell lines, similar to other compounds in this class.[3][4][5]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific cell culture experiments. The protocols outlined below offer a systematic approach to assessing the impact of this compound on cell viability, proliferation, and apoptosis, enabling the selection of appropriate concentrations for downstream functional assays.

Data Presentation: Determining the Optimal Concentration of this compound